molecular formula C14H17N3O3 B11408069 3-butoxy-N-(4-methyl-1,2,5-oxadiazol-3-yl)benzamide

3-butoxy-N-(4-methyl-1,2,5-oxadiazol-3-yl)benzamide

Cat. No.: B11408069
M. Wt: 275.30 g/mol
InChI Key: WSXUXCNZJVJKHH-UHFFFAOYSA-N
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Description

3-butoxy-N-(4-methyl-1,2,5-oxadiazol-3-yl)benzamide: is a chemical compound with a complex structure. Let’s break it down:

    3-butoxy: This part refers to the butoxy group (C₄H₉O), which consists of a butyl chain attached to an oxygen atom.

    N-(4-methyl-1,2,5-oxadiazol-3-yl): This segment contains an oxadiazole ring (a five-membered heterocycle with two nitrogen atoms and one oxygen atom) substituted at the 4-position with a methyl group.

    benzamide: The core structure is a benzene ring (C₆H₅) with an amide functional group (–CONH₂) attached.

Preparation Methods

The synthetic routes for this compound involve constructing the oxadiazole ring and attaching the butoxy and benzamide moieties. While I don’t have specific details on industrial production methods, researchers have explored various synthetic approaches. For example, one method involves the reaction of an appropriate oxadiazole precursor with a butoxyamine derivative, followed by amide formation.

Chemical Reactions Analysis

Reactions::

    Oxidation: Oxidative processes may modify the oxadiazole ring or the butoxy group.

    Reduction: Reduction reactions could impact the nitro group (if present) or other functional groups.

    Substitution: Substituents on the benzene ring can undergo substitution reactions.

    Amide Formation: The amide linkage is formed via condensation between the carboxylic acid group and an amine.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like KMnO₄ or H₂O₂.

    Reduction: Reducing agents such as NaBH₄ or LiAlH₄.

    Substitution: Halogens (e.g., Cl₂, Br₂) or Lewis acids (e.g., AlCl₃).

    Amide Formation: Carboxylic acid (e.g., acetic acid) and amine (e.g., butoxyamine).

Scientific Research Applications

This compound’s applications span various fields:

    Chemistry: It serves as a building block for designing new molecules.

    Biology: Researchers explore its interactions with biological systems.

    Medicine: Investigations into potential pharmaceutical properties.

    Industry: Possible use in materials science or catalysis.

Mechanism of Action

The exact mechanism remains an area of study. It likely involves interactions with specific molecular targets or pathways, impacting cellular processes.

Comparison with Similar Compounds

While I don’t have a direct list of similar compounds, we can compare its structure, reactivity, and properties to related oxadiazoles and benzamides.

Remember that further research and experimental data are essential for a comprehensive understanding of this compound’s behavior

Properties

Molecular Formula

C14H17N3O3

Molecular Weight

275.30 g/mol

IUPAC Name

3-butoxy-N-(4-methyl-1,2,5-oxadiazol-3-yl)benzamide

InChI

InChI=1S/C14H17N3O3/c1-3-4-8-19-12-7-5-6-11(9-12)14(18)15-13-10(2)16-20-17-13/h5-7,9H,3-4,8H2,1-2H3,(H,15,17,18)

InChI Key

WSXUXCNZJVJKHH-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=CC(=C1)C(=O)NC2=NON=C2C

Origin of Product

United States

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